Pivaloin

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 407548. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

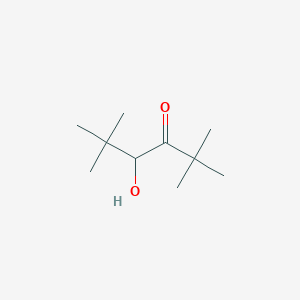

4-hydroxy-2,2,5,5-tetramethylhexan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O2/c1-9(2,3)7(11)8(12)10(4,5)6/h7,11H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMRDPCUYKKPMFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C(=O)C(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10277185 | |

| Record name | Pivaloin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10277185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

815-66-7 | |

| Record name | 815-66-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407548 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 815-66-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1054 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pivaloin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10277185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PIVALOIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6WUK8846MS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Structural Architecture of Pivalic Acid: An In-depth Technical Guide

An exploration of the three-dimensional arrangement of pivalic acid, a cornerstone molecule in organic synthesis and drug development. This guide provides a detailed overview of its molecular geometry, supported by experimental data from gas-phase electron diffraction studies. It further outlines the methodologies employed in determining these structural parameters.

Pivalic acid, systematically known as 2,2-dimethylpropanoic acid, is a saturated fatty acid with the chemical formula C₅H₁₀O₂.[1][2][3] Its structure is characterized by a carboxylic acid group attached to a tert-butyl group. This bulky tert-butyl moiety imparts significant steric hindrance, which influences its chemical reactivity and physical properties, making it a valuable building block in the synthesis of polymers, agrochemicals, and pharmaceuticals.[4][5]

Molecular Structure and Geometry

The spatial arrangement of atoms in pivalic acid has been determined with high precision through gas-phase electron diffraction (GED). This technique provides insights into the molecule's structure in the gaseous state, free from intermolecular interactions present in the solid phase. The key structural parameters, including bond lengths and angles, are summarized in the table below.

Table 1: Experimental Structural Parameters of Pivalic Acid from Gas-Phase Electron Diffraction

| Parameter | Bond/Angle | Value |

| Bond Lengths (Å) | ||

| C=O | 1.214 (3) | |

| C-O | 1.365 (3) | |

| C-C | 1.533 (2) | |

| (C-C)ₘₑₐₙ | 1.533 (2) | |

| C-H | 1.115 (2) | |

| Bond Angles (°) | ||

| ∠O=C-O | 125.0 (5) | |

| ∠C-C=O | 124.2 (4) | |

| ∠C-C-O | 110.8 (4) | |

| ∠C-C-C | 109.5 (assumed) | |

| ∠C-C-H | 111.0 (assumed) |

Data sourced from a gas-phase electron diffraction study by W. Kauppinen, K. Corin, and V. L. S. Freitas, published in the Journal of Molecular Structure, 2021.

The data reveals a planar carboxylic acid group with a C=O double bond length of 1.214 Å and a C-O single bond length of 1.365 Å. The C-C bond connecting the carboxyl group to the tert-butyl group has a length of 1.533 Å. The bond angles around the central carbon of the tert-butyl group are assumed to be tetrahedral (109.5°).

Visualization of Pivalic Acid Structure

The following diagram, generated using the DOT language, illustrates the two-dimensional chemical structure of pivalic acid, highlighting the connectivity of its constituent atoms.

Experimental Protocol: Gas-Phase Electron Diffraction (GED)

The determination of the molecular structure of pivalic acid in the gas phase is achieved through a sophisticated experimental technique known as gas-phase electron diffraction. The following provides a detailed overview of the typical methodology employed in such a study.

Sample Preparation and Introduction

A high-purity sample of pivalic acid is vaporized in a heated nozzle system. The temperature of the nozzle is carefully controlled to ensure a stable and sufficient vapor pressure for the experiment. For the study of pivalic acid, a nozzle temperature of approximately 353 K (80 °C) is maintained. The vapor is then introduced into a high-vacuum diffraction chamber as a continuous, effusive jet.

Electron Beam Generation and Interaction

A high-energy beam of electrons is generated from an electron gun, accelerated to a specific voltage (typically 40-60 keV), and focused to a narrow beam. This electron beam is directed to intersect the gas jet perpendicularly. As the electrons pass through the pivalic acid vapor, they are scattered by the electrostatic potential of the molecules.

Data Acquisition

The scattered electrons form a diffraction pattern of concentric rings, which is captured by a detector, typically a photographic plate or a modern imaging plate detector. The intensity of the scattered electrons is recorded as a function of the scattering angle. To enhance the weaker signals at higher scattering angles, a rotating sector is often placed in front of the detector. This device has a specific angular shape that compensates for the rapid fall-off in scattering intensity.

Data Analysis and Structure Refinement

The recorded diffraction pattern is digitized and converted into a one-dimensional intensity curve as a function of the scattering variable 's' (s = 4π/λ * sin(θ/2), where λ is the electron wavelength and θ is the scattering angle). The experimental molecular scattering intensity is then extracted by subtracting the atomic scattering background.

A theoretical molecular scattering curve is calculated based on an initial assumed molecular model of pivalic acid. This model includes parameters for all bond lengths, bond angles, and torsional angles. The theoretical curve is then fitted to the experimental data using a least-squares refinement process. This iterative process adjusts the structural parameters of the model until the best possible agreement between the calculated and experimental scattering curves is achieved. The final refined parameters represent the experimentally determined molecular structure of pivalic acid.

Logical Workflow for Structural Determination

The logical flow of determining the structure of pivalic acid via gas-phase electron diffraction can be visualized as follows:

References

An In-depth Technical Guide to the Chemical and Physical Properties of Pivalic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pivalic acid, systematically known as 2,2-dimethylpropanoic acid, is a saturated carboxylic acid with the chemical formula (CH₃)₃CCOOH.[1][2] It is also commonly referred to as trimethylacetic acid or neopentanoic acid.[2][3] This organic compound is a colorless, crystalline solid at room temperature with a characteristic pungent odor.[2][4] The highly branched tert-butyl group attached to the carboxyl functionality imparts unique steric and electronic properties to the molecule, distinguishing it from its linear isomers, such as valeric acid.[1][2] These distinct characteristics make pivalic acid and its derivatives valuable in a wide range of applications, including pharmaceuticals, agrochemicals, and polymer synthesis.[1] This technical guide provides a comprehensive overview of the core chemical and physical properties of pivalic acid, detailed experimental protocols for their determination, and visualizations of its key chemical transformations.

Chemical and Physical Properties

The chemical and physical properties of pivalic acid are summarized in the tables below for easy reference and comparison.

General and Physical Properties

| Property | Value | Reference(s) |

| Synonyms | 2,2-Dimethylpropanoic acid, Trimethylacetic acid, Neopentanoic acid | [1][2][3][5] |

| Molecular Formula | C₅H₁₀O₂ | [1][2][3][5][6] |

| Molecular Weight | 102.13 g/mol | [2][4][5][6][7] |

| Appearance | Colorless crystalline solid or colorless liquid | [1][2][4][5][8] |

| Odor | Pungent, cheesy, sour | [2][9] |

| Melting Point | 32-36 °C (90-97 °F; 305-309 K) | [1][2][6][7][8][9][10][11][12] |

| Boiling Point | 163-164 °C (325-327 °F; 436-437 K) at 760 mmHg | [1][2][6][7][8][9][10][11][12] |

| Density | 0.889 - 0.91 g/cm³ at 20-25 °C | [1][2][5][6][7] |

| Vapor Pressure | 0.8298 hPa at 20 °C; 9.75 mmHg at 60 °C | [7][9][13] |

| Flash Point | 62.46 - 78 °C (144.4 - 172.4 °F) | [9][10][12] |

| Autoignition Temperature | 580 °C (1076 °F) | [10] |

Solubility and Acidity

| Property | Value | Reference(s) |

| Solubility in Water | 2.17 - 2.5 g/100 mL at 20 °C (sparingly soluble) | [1][8][9] |

| Solubility in Organic Solvents | Very soluble in ethanol, ether, and chloroform | [1][3][8][9][10] |

| pKa | 5.01 - 5.05 at 25 °C | [2][4][8][14][15] |

Spectroscopic Data

| Spectroscopic Technique | Key Features | Reference(s) |

| ¹H NMR | A singlet at approximately δ 1.08 ppm in D₂O, corresponding to the nine equivalent methyl protons. | [11] |

| ¹³C NMR | Signals for the quaternary carbon, the methyl carbons, and the carboxyl carbon. | [6][10] |

| Infrared (IR) Spectroscopy | Strong absorption around 1700 cm⁻¹ (C=O stretch) and a broad band in the 2500–3300 cm⁻¹ region (O-H stretch). | [14] |

| Mass Spectrometry | Molecular ion peak and characteristic fragmentation patterns. | [2][4] |

Experimental Protocols

Detailed methodologies for the determination of key physical properties of pivalic acid are outlined below.

Determination of Melting Point

The melting point of pivalic acid can be determined using a capillary melting point apparatus.

Protocol:

-

Sample Preparation: A small amount of finely powdered, dry pivalic acid is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The sample is heated at a rate of 10-20 °C/min initially to determine an approximate melting range.

-

Accurate Determination: A fresh sample is then heated, with the temperature raised to about 10-15 °C below the approximate melting point. The heating rate is then reduced to 1-2 °C/min.

-

Observation: The temperature at which the first liquid appears (onset) and the temperature at which the last solid particle melts (completion) are recorded as the melting point range.[16][17][18][19][20]

Determination of Boiling Point

The boiling point of pivalic acid can be determined using the Thiele tube method.

Protocol:

-

Sample Preparation: A small amount of pivalic acid is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the liquid.

-

Apparatus Setup: The test tube is attached to a thermometer, and the assembly is placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

Heating: The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.

-

Observation: As the temperature approaches the boiling point, a steady stream of bubbles will emerge from the open end of the capillary tube. The heating is then discontinued.

-

Boiling Point Determination: The temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube is recorded as the boiling point.[20][21][22][23]

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) of pivalic acid can be determined by potentiometric titration.

Protocol:

-

Solution Preparation: A standard solution of pivalic acid (e.g., 0.1 M) is prepared in a suitable solvent, typically a mixture of water and an organic solvent like ethanol to ensure solubility. A standard solution of a strong base (e.g., 0.1 M NaOH) is also prepared.

-

Titration Setup: A known volume of the pivalic acid solution is placed in a beaker with a magnetic stirrer. A calibrated pH electrode is immersed in the solution.

-

Titration: The strong base is added in small, known increments from a burette. After each addition, the solution is stirred, and the pH is recorded once the reading stabilizes.

-

Data Analysis: A titration curve is generated by plotting the pH (y-axis) against the volume of titrant added (x-axis).

-

pKa Determination: The equivalence point is identified as the point of steepest inflection on the curve. The half-equivalence point (where half of the acid has been neutralized) is then located. The pH at the half-equivalence point is equal to the pKa of the acid.[24][25][26][27][28][29]

Mandatory Visualizations

Synthesis of Pivalic Acid via the Koch Reaction

Pivalic acid is commercially produced through the hydrocarboxylation of isobutene, a process known as the Koch reaction.[2]

Caption: Synthesis of Pivalic Acid via the Koch Reaction.

Pivaloyl Group as a Protecting Group for Alcohols

The pivaloyl (Piv) group is a sterically hindered ester that serves as a robust protecting group for alcohols in organic synthesis.[11]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Pivalic acid (75-98-9) MS [m.chemicalbook.com]

- 3. Human Metabolome Database: 1H NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0041992) [hmdb.ca]

- 4. massbank.eu [massbank.eu]

- 5. Role of Lewis acid additives in a palladium catalyzed directed C–H functionalization reaction of benzohydroxamic acid to isoxazolone - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Pivalic acid (75-98-9) 13C NMR spectrum [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Pivalic acid (75-98-9) 1H NMR spectrum [chemicalbook.com]

- 10. Pivalic acid | C5H10O2 | CID 6417 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Pivalic acid - Wikipedia [en.wikipedia.org]

- 12. spectrabase.com [spectrabase.com]

- 13. researchgate.net [researchgate.net]

- 14. Pivalic acid (75-98-9) IR Spectrum [chemicalbook.com]

- 15. spectrabase.com [spectrabase.com]

- 16. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 17. davjalandhar.com [davjalandhar.com]

- 18. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 19. thinksrs.com [thinksrs.com]

- 20. learning-space.uoa.edu.iq [learning-space.uoa.edu.iq]

- 21. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 22. scribd.com [scribd.com]

- 23. chem.libretexts.org [chem.libretexts.org]

- 24. creative-bioarray.com [creative-bioarray.com]

- 25. spectrabase.com [spectrabase.com]

- 26. dergipark.org.tr [dergipark.org.tr]

- 27. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 28. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 29. applications.emro.who.int [applications.emro.who.int]

Synthesis of Pivalic Acid from Isobutene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pivalic acid, also known as 2,2-dimethylpropionic acid or trimethylacetic acid, is a valuable carboxylic acid characterized by a sterically hindered tertiary butyl group attached to the carboxyl functionality. This unique structural feature imparts significant stability to its derivatives, making it a crucial building block in the synthesis of pharmaceuticals, agrochemicals, polymers, and specialty chemicals. In the pharmaceutical industry, the pivaloyl group is often employed as a protective group for alcohols and amines due to its resistance to a wide range of reaction conditions. This guide provides an in-depth overview of the primary synthetic route to pivalic acid from isobutene, focusing on the Koch-Haaf reaction, and includes detailed experimental protocols, quantitative data, and process visualizations.

Core Synthesis Pathway: The Koch-Haaf Reaction

The industrial and laboratory-scale synthesis of pivalic acid from isobutene is predominantly achieved through the Koch-Haaf reaction.[1][2][3] This reaction involves the hydrocarboxylation of an alkene, in this case, isobutene, with carbon monoxide in the presence of a strong acid catalyst.[1][3] The overall transformation can be represented as follows:

(CH₃)₂C=CH₂ + CO + H₂O → (CH₃)₃CCOOH[1]

The mechanism proceeds through the formation of a stable tertiary carbocation, the tert-butyl cation, upon protonation of isobutene by the strong acid. This carbocation is then attacked by carbon monoxide to form an acylium ion, which is subsequently hydrolyzed to yield pivalic acid.[3]

Quantitative Data Summary

The following table summarizes various reported conditions and outcomes for the synthesis of pivalic acid from isobutene via the Koch-Haaf reaction, providing a comparative overview of different catalytic systems and their efficiencies.

| Catalyst System | Isobutene Source | Carbon Monoxide Pressure | Temperature | Reaction Time | Solvent | Yield (%) | Purity (%) | Reference |

| Concentrated H₂SO₄ | Isobutylene | 5 MPa | Room Temperature | 30 minutes | Chloroform | 74 | 97 | [4] |

| Boron Trifluoride (BF₃) | Isobutene/Isobutane mixture | ~1200 psi (~8.3 MPa) | 95 °C | Not Specified | Isobutane | - | - | Patent Data |

| Boron Trifluoride (BF₃) at 10 psi | Isobutene/Isobutane mixture | ~1200 psi (~8.3 MPa) | 125 °C | Not Specified | Isobutane | - | 80 (by mole) | Patent Data |

| Boron Trifluoride (BF₃) at 65 psi | Isobutene/Isobutane mixture | ~1200 psi (~8.3 MPa) | 127 °C | Not Specified | Isobutane | - | 88.4 (by mole) | Patent Data |

| H₃PO₄/BF₃ | Isobutene | 20-100 bar (2-10 MPa) | 20-80 °C | Not Specified | Not Specified | High | - | [5] |

| Hydrogen Fluoride (HF) | Isobutene | Not Specified | Not Specified | Not Specified | Not Specified | High | - | [1] |

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis and purification of pivalic acid from isobutene.

Synthesis of Pivalic Acid via the Koch-Haaf Reaction

This protocol is a synthesized procedure based on literature reports, particularly those employing a strong mineral acid catalyst.[4]

Materials:

-

Isobutene (liquefied gas or generated in situ)

-

Carbon monoxide (high-pressure cylinder)

-

Concentrated sulfuric acid (98%)

-

Chloroform (or another suitable inert solvent)

-

Deionized water

-

Ice

Equipment:

-

High-pressure autoclave or reactor equipped with a gas inlet, pressure gauge, thermocouple, and stirring mechanism

-

Cooling bath

-

Separatory funnel

-

Distillation apparatus

-

Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

-

Reactor Setup and Cooling: Place the high-pressure reactor in a cooling bath (ice-salt or other suitable coolant) and cool the vessel to approximately 0-5 °C.

-

Charging the Reactor: Carefully charge the reactor with the desired amount of chloroform and concentrated sulfuric acid.

-

Introduction of Isobutene: Introduce a measured amount of isobutene into the cooled reactor. This can be done by condensing the gas into a cold trap and then adding it to the reactor or by directly bubbling the gas through the reaction mixture.

-

Pressurization with Carbon Monoxide: Seal the reactor and begin stirring. Pressurize the reactor with carbon monoxide to the desired pressure (e.g., 5 MPa).[4]

-

Reaction: Allow the reaction to proceed at the specified temperature (e.g., room temperature) for the designated time (e.g., 30 minutes).[4] Monitor the pressure, as a drop may indicate the consumption of carbon monoxide.

-

Depressurization and Quenching: After the reaction is complete, carefully vent the excess carbon monoxide in a well-ventilated fume hood. Slowly and carefully pour the reaction mixture over crushed ice to quench the reaction and hydrolyze the acylium ion intermediate.

-

Work-up:

-

Transfer the quenched mixture to a separatory funnel.

-

Separate the organic layer.

-

Extract the aqueous layer with additional chloroform (or the solvent used) to recover any dissolved product.

-

Combine the organic layers and wash them with deionized water, followed by a saturated sodium bicarbonate solution to remove any remaining acid, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Solvent Removal: Remove the solvent by rotary evaporation to obtain the crude pivalic acid.

Purification of Pivalic Acid

Crude pivalic acid obtained from the synthesis may contain unreacted starting materials, byproducts, and residual solvent. Purification can be achieved through distillation and/or crystallization.[6][7]

1. Distillation:

-

Set up a fractional distillation apparatus.

-

Heat the crude pivalic acid under atmospheric or reduced pressure.

-

Collect the fraction boiling at the literature value for pivalic acid (approximately 163-164 °C at atmospheric pressure).[2]

2. Crystallization:

-

Pivalic acid is a solid at room temperature (melting point ~35 °C).[2] For further purification, it can be crystallized.

-

Dissolve the distilled or crude pivalic acid in a minimal amount of a suitable hot solvent (e.g., a mixture of water and an organic solvent like ethanol).

-

Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold solvent.

-

Dry the purified crystals under vacuum.

Visualizations

Reaction Pathway for the Synthesis of Pivalic Acid

Caption: The reaction mechanism for the synthesis of pivalic acid from isobutene via the Koch-Haaf reaction.

Experimental Workflow for Pivalic Acid Synthesis

Caption: A generalized workflow for the synthesis and purification of pivalic acid.

References

- 1. Pivalic acid - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. Koch reaction - Wikipedia [en.wikipedia.org]

- 4. Page loading... [wap.guidechem.com]

- 5. The Koch Carboxylic Acid Synthesis - Chempedia - LookChem [lookchem.com]

- 6. researchgate.net [researchgate.net]

- 7. prepchem.com [prepchem.com]

Pivalic Acid Derivatives in Drug Discovery: A Technical Guide

Abstract

Pivalic acid, a simple branched-chain carboxylic acid, and its derivatives have become a cornerstone in medicinal chemistry, primarily through their use in prodrug strategies. The sterically hindered tertiary butyl group of the pivaloyl moiety confers unique chemical stability, making it an ideal transient masking group to improve the pharmacokinetic properties of parent drugs. This technical guide provides an in-depth exploration of the role of pivalic acid derivatives, focusing on the widely employed pivaloyloxymethyl (POM), or pivoxil, prodrug approach. We will dissect the mechanism of action, weigh the significant advantages against the critical safety concerns, present quantitative data on efficacy and pharmacokinetics, and provide detailed experimental protocols relevant to the synthesis and evaluation of these compounds.

Introduction: The Pivaloyl Group in Medicinal Chemistry

Pivalic acid, systematically named 2,2-dimethylpropanoic acid, is a colorless solid at room temperature characterized by a bulky tertiary butyl group attached to the carboxyl function.[1][2] This unique structure is central to its utility in drug design. The steric hindrance provided by the t-butyl group makes esters derived from pivalic acid unusually resistant to chemical and enzymatic hydrolysis compared to less hindered esters.[1]

This stability has been strategically exploited in the design of prodrugs, which are inactive precursors that are metabolically converted into the active pharmaceutical ingredient (API) in the body.[3] The most prominent application is the pivaloyloxymethyl (POM) or "pivoxil" prodrug, where a pivaloyloxymethyl ester is used to mask a polar functional group, typically a carboxylic acid or a phosphate, on a parent drug molecule.[4][5][6] This modification temporarily increases the drug's lipophilicity, thereby enhancing its ability to cross biological membranes and improving its oral bioavailability.[4][6][7]

The Pivaloyloxymethyl (POM)/Pivoxil Prodrug Strategy

The POM/pivoxil strategy is a well-established method for converting poorly absorbed, polar parent drugs into orally active medications. Notable examples include the β-lactam antibiotics pivampicillin, pivmecillinam, and cefditoren pivoxil.[8][9][10][11]

Mechanism of Bioactivation

The success of the POM prodrug strategy lies in its efficient, predictable bioactivation pathway.

-

Oral Administration & Absorption : The lipophilic prodrug is administered orally and readily absorbed across the gastrointestinal mucosa.

-

Enzymatic Hydrolysis : Once absorbed, the prodrug is rapidly cleaved by ubiquitous, non-specific carboxylesterases present in the intestinal wall, liver, and blood.[9][10][11]

-

Release of Active Drug : This enzymatic hydrolysis occurs in two stages. First, the pivalate ester is cleaved, generating an unstable hydroxymethyl intermediate. This intermediate then spontaneously decomposes, releasing the active parent drug, formaldehyde, and pivalic acid as byproducts.

The overall workflow is depicted below.

Caption: General bioactivation pathway of a pivaloyloxymethyl (POM) prodrug.

Advantages of the POM Prodrug Approach

-

Enhanced Oral Bioavailability : By masking polar, charged groups like carboxylates or phosphates, the prodrug's lipophilicity is increased, facilitating passive diffusion across the gut wall.[4][6][7] Cefetamet pivoxil, for instance, is the orally absorbed prodrug of the active cephalosporin cefetamet.[9][12]

-

Improved Cellular Permeability : The strategy is also effective for increasing the intracellular concentration of drugs. For phosphonate-containing drugs, which are dianionic at physiological pH and poorly permeable, a bis-POM prodrug can effectively deliver the active agent into cells.[6][7] Upon entry, intracellular esterases release the charged parent drug, effectively "trapping" it inside the cell and increasing its potency.[6][7]

Disadvantages and Toxicity Profile: Carnitine Depletion

The primary drawback of the pivoxil strategy is the metabolic fate of the liberated pivalic acid. This byproduct is the source of a significant and potentially severe adverse effect: secondary carnitine deficiency.[4][13]

L-carnitine is an essential nutrient required for the transport of long-chain fatty acids into the mitochondria for β-oxidation, a primary energy-generating process. The mechanism of pivalic acid-induced depletion is as follows:

-

Activation to Pivaloyl-CoA : Pivalic acid is activated in the cell to its coenzyme A (CoA) thioester, pivaloyl-CoA.[4]

-

Conjugation with Carnitine : The enzyme carnitine acetyltransferase recognizes pivaloyl-CoA and catalyzes its conjugation with free L-carnitine.

-

Excretion : The resulting pivaloylcarnitine ester is water-soluble and is efficiently excreted in the urine, leading to a continuous and stoichiometric loss of carnitine from the body's total pool.[4][13]

This depletion can have serious clinical consequences, especially with long-term treatment or in vulnerable populations like children.[8][14][15] The resulting carnitine deficiency impairs fatty acid oxidation, which can lead to hypoketotic hypoglycemia, encephalopathy, reduced muscle function, and impaired cardiac function.[8][15][16][17][18] Short-term treatment (e.g., 12 days) can significantly reduce serum carnitine levels, and long-term use can deplete them to less than 10% of normal values.[8][16] Therefore, cautious use is advised, and carnitine supplementation may be required for patients undergoing long-term therapy with pivalate-releasing drugs.[4][8]

Caption: Metabolic pathway of pivalic acid leading to carnitine depletion.

Quantitative Data on Pivalic Acid Derivatives

The following tables summarize key quantitative data related to the efficacy and pharmacokinetics of pivalic acid-containing prodrugs and their impact on human physiology.

Table 1: Pharmacokinetic Parameters of Pivoxil Prodrugs

| Drug | Dose | Cmax (mg/L) | Tmax (hours) | Half-life (hours) | Bioavailability | Reference |

| Cefditoren Pivoxil | 200 mg | 2.6 - 3.1 | 1.5 - 3.0 | ~1.5 | ~14% (fasting) | [10][11] |

| Cefditoren Pivoxil | 400 mg | 3.8 - 4.6 | 1.5 - 3.0 | ~1.5 | ~14% (fasting) | [11] |

| Cefetamet Pivoxil | - | - | - | ~2.2 | 38% - 60% | [9][12] |

Table 2: Comparative Efficacy of POM Prodrugs vs. Parent Drugs

| Prodrug | Parent Drug | Assay | Prodrug Potency | Parent Drug Potency | Fold Improvement | Reference |

| Tris-POM Phosphinophosphonate | Phosphinophosphonate | Vγ9Vδ2 T cell proliferation | EC50 = 0.041 µM | EC50 = 26 µM | >600x | [19] |

| POMHEX | HEX | ENO1-/- cell culture | IC50 ≈ 0.03 µM | IC50 = 1.3 µM | ~50x | [6][7] |

Table 3: Documented Impact of Pivalate Prodrugs on Carnitine Levels

| Drug(s) | Treatment Details | Initial Serum Carnitine | Final Serum Carnitine | % Decrease | Reference |

| Pivmecillinam | 1200 mg/day for 12 days | 42.8 µmol/L (mean) | 11.6 µmol/L (mean) | ~73% | [16] |

| Pivmecillinam/Pivampicillin | >1 year (pediatric) | Reference Value | <10% of Reference | >90% | [8] |

| Pivaloyl-conjugated antibiotics | 54 days | 35.0 µmol/L (mean) | 3.5 µmol/L (mean) | 90% | [17] |

| S-1108 (Cephalosporin) | 300-600 mg/day for 3-7 days | Pre-treatment Level | ~65% of Pre-treatment | ~35% | [2][20] |

Experimental Protocols

This section provides generalized yet detailed methodologies for key experiments involved in the development and evaluation of pivalic acid-based prodrugs.

Protocol 1: General Procedure for Synthesis of a Pivaloyloxymethyl (POM) Prodrug

This protocol describes the esterification of a parent drug containing a carboxylic acid with chloromethyl pivalate.

Materials:

-

Parent drug with a carboxylic acid moiety

-

Chloromethyl pivalate

-

A non-nucleophilic base (e.g., potassium carbonate, triethylamine)

-

Aprotic polar solvent (e.g., N,N-Dimethylformamide (DMF), Acetonitrile)

-

Ethyl acetate, brine, saturated sodium bicarbonate solution, magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolution: Dissolve the parent drug (1.0 eq) in the chosen aprotic solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Base Addition: Add the base (1.5-2.0 eq) to the solution and stir for 15-30 minutes at room temperature to form the carboxylate salt.

-

Esterification: Add chloromethyl pivalate (1.2-1.5 eq) dropwise to the reaction mixture.

-

Reaction Monitoring: Heat the reaction to 50-70 °C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude residue by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure POM prodrug.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: General In Vitro Cellular Activity Assay (e.g., Cytotoxicity)

This protocol compares the potency of a POM prodrug to its parent drug using a cell viability assay.

Materials:

-

Cancer cell line of interest (e.g., HeLa, A549)

-

Complete cell culture medium (e.g., DMEM + 10% FBS)

-

Parent drug and POM prodrug, dissolved in DMSO to create high-concentration stock solutions

-

96-well clear-bottom cell culture plates

-

Cell viability reagent (e.g., CellTiter-Glo®, MTT)

-

Multimode plate reader (luminescence or absorbance)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Preparation: Prepare serial dilutions of the parent drug and POM prodrug in culture medium. Typically, a 10-point, 3-fold dilution series is prepared, starting from a maximum concentration of 100 µM. Include a vehicle control (DMSO only).

-

Treatment: Remove the medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.

-

Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

-

Viability Measurement:

-

For CellTiter-Glo®: Equilibrate the plate to room temperature. Add the reagent according to the manufacturer's instructions. Measure luminescence.

-

For MTT: Add MTT reagent and incubate for 2-4 hours. Add solubilization solution, and then measure absorbance at the appropriate wavelength.

-

-

Data Analysis: Normalize the data to the vehicle control (100% viability) and a no-cell control (0% viability). Plot the dose-response curve using non-linear regression (log(inhibitor) vs. response) in a suitable software package (e.g., GraphPad Prism) to determine the IC₅₀ value for each compound.

Protocol 3: In Vitro Prodrug Hydrolysis Assay in Human Plasma

This protocol measures the rate of conversion of a POM prodrug to its active parent form in a biological matrix.

Materials:

-

POM prodrug

-

Human plasma (heparinized)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Incubator or water bath at 37°C

-

Acetonitrile (ACN) containing an internal standard (for protein precipitation and sample analysis)

-

LC-MS/MS system

Procedure:

-

Preparation: Pre-warm human plasma and PBS to 37°C. Prepare a stock solution of the POM prodrug in DMSO or ACN.

-

Reaction Initiation: Spike the prodrug into the pre-warmed plasma to a final concentration of 1-5 µM. Ensure the final concentration of the organic solvent is <1%. Vortex briefly.

-

Time Course Sampling: At specified time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot (e.g., 50 µL) of the plasma mixture.

-

Reaction Quenching: Immediately add the aliquot to a tube containing a fixed volume (e.g., 200 µL) of cold ACN with an internal standard. This stops the enzymatic reaction and precipitates plasma proteins.

-

Sample Processing: Vortex the quenched samples vigorously and centrifuge at high speed (e.g., >12,000 g) for 10 minutes to pellet the precipitated proteins.

-

Analysis: Transfer the supernatant to an HPLC vial and analyze using a validated LC-MS/MS method to quantify the remaining concentration of the POM prodrug and the appearance of the parent drug at each time point.

-

Data Analysis: Plot the natural logarithm of the remaining prodrug concentration versus time. The slope of the linear regression line (-k) is used to calculate the half-life (t₁/₂) of the prodrug in plasma using the formula: t₁/₂ = 0.693 / k.

Conclusion and Future Outlook

The use of pivalic acid derivatives, particularly through the pivaloyloxymethyl prodrug strategy, represents a powerful and proven method for enhancing the therapeutic potential of drugs with poor oral bioavailability. The approach is elegant in its simplicity, relying on ubiquitous esterases for predictable bioactivation.

However, the clinical utility of this strategy is fundamentally challenged by the toxicity associated with the pivalate byproduct. The risk of secondary carnitine deficiency is significant and well-documented, mandating a careful risk-benefit analysis for any new drug candidate employing this moiety.[4][8][16][17] Factors such as the intended dose, duration of therapy, and patient population must be carefully considered. For chronic conditions requiring long-term treatment, pivalate-releasing prodrugs should be avoided or used only with concurrent carnitine supplementation.[4][8]

Despite this limitation, the pivaloyl group remains a valuable tool in the drug discovery toolbox. Its effectiveness in improving drug delivery is undeniable, as evidenced by the successful clinical application of several antibiotic agents. Future research may focus on developing alternative esterase-labile prodrugs that release more benign byproducts, thereby retaining the benefits of the POM strategy while mitigating its inherent risks. For now, the pivalic acid derivative stands as a classic example of the delicate balance between pharmacokinetic optimization and metabolic safety in drug design.

References

- 1. Pivalic acid - Wikipedia [en.wikipedia.org]

- 2. Pivalic acid | C5H10O2 | CID 6417 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Strategy‐Level Prodrug Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pivalate-generating prodrugs and carnitine homeostasis in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Prodrugs of pyrophosphates and bisphosphonates: disguising phosphorus oxyanions - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D1MD00297J [pubs.rsc.org]

- 6. Comparative Pharmacology of a Bis-Pivaloyloxymethyl Phosphonate Prodrug Inhibitor of Enolase after Oral and Parenteral Administration - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Effects of pivalic acid-containing prodrugs on carnitine homeostasis and on response to fasting in children - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cefetamet pivoxil clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. What is the mechanism of Cefditoren Pivoxil? [synapse.patsnap.com]

- 11. Cefditoren pivoxil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Effect of short-term treatment with pivalic acid containing antibiotics on serum carnitine concentration--a risk irrespective of age - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. publications.aap.org [publications.aap.org]

- 16. Impaired ketogenesis in carnitine depletion caused by short-term administration of pivalic acid prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Pivalic acid-induced carnitine deficiency and physical exercise in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Carnitine-related hypoglycemia caused by 3 days of pivalate antibiotic therapy in a patient with severe muscular dystrophy: a case report - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Phosphinophosphonates and their tris-pivaloyloxymethyl prodrugs reveal a negatively cooperative butyrophilin activation mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Pivalic acid, 99% | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

Pivalic Acid Toxicity and Carnitine Depletion: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pivalic acid, a structural moiety used in various prodrugs to enhance their bioavailability, is intrinsically linked to a significant metabolic disturbance: carnitine depletion. This technical guide provides an in-depth analysis of the biochemical mechanisms underlying pivalic acid-induced carnitine deficiency, its clinical manifestations, and the experimental methodologies employed to investigate this phenomenon. Through a comprehensive review of existing literature, this document aims to equip researchers, scientists, and drug development professionals with the critical knowledge required to understand, mitigate, and manage the risks associated with pivalate-generating compounds.

Introduction

Pivalic acid (trimethylacetic acid) is incorporated into the chemical structure of several ester prodrugs, such as certain antibiotics (e.g., pivampicillin, pivmecillinam, and cefditoren pivoxil), to improve their oral absorption.[1] Upon hydrolysis in the body, the active drug is released along with pivalic acid.[1][2] While the therapeutic agent follows its intended metabolic pathway, the liberated pivalate undergoes a separate detoxification process that can have profound effects on the body's carnitine homeostasis.[2]

Carnitine is an essential nutrient, playing a critical role in energy metabolism. Its primary function is to facilitate the transport of long-chain fatty acids across the inner mitochondrial membrane for subsequent β-oxidation and ATP production.[3][4] It also modulates the intramitochondrial ratio of acyl-CoA to free CoA, a key factor in regulating mitochondrial function.[3]

This guide will explore the intricate relationship between pivalic acid and carnitine, detailing the mechanism of depletion, summarizing key quantitative data from clinical and preclinical studies, outlining experimental protocols, and providing visual representations of the involved pathways.

Biochemical Mechanism of Carnitine Depletion

The primary mechanism by which pivalic acid induces carnitine deficiency is through the formation of an excretable conjugate.[5] The catabolism of pivalate in mammalian tissues is limited, and its primary route of elimination is through conjugation with carnitine.[2]

The process begins with the activation of pivalic acid to its coenzyme A (CoA) thioester, pivaloyl-CoA.[2][6] This reaction is catalyzed by acyl-CoA synthetases within the cell. Subsequently, the enzyme carnitine acetyltransferase facilitates the transfer of the pivaloyl group from CoA to carnitine, forming pivaloylcarnitine.[5][7] This newly formed ester is then readily excreted in the urine, leading to a net loss of carnitine from the body's total pool.[3][5][8]

Because the body's capacity for carnitine biosynthesis is slow and dietary intake is the primary source for maintaining carnitine levels, prolonged or high-dose administration of pivalate-generating drugs can lead to a significant depletion of tissue carnitine stores.[2][6] The extent of this depletion is often stoichiometric with the dose of pivalic acid.[2][6]

Biochemical pathway of pivalic acid-induced carnitine depletion.

Consequences of Carnitine Depletion

The clinical consequences of pivalic acid-induced carnitine deficiency can range from asymptomatic biochemical changes to severe, life-threatening conditions. The severity often depends on the duration and dosage of the pivalate-containing drug, as well as the individual's baseline carnitine status and metabolic stressors.[2][3]

Key clinical manifestations include:

-

Hypoglycemia: Impaired fatty acid oxidation leads to reduced ketogenesis, which is crucial for energy production during fasting states. This can result in hypoketotic hypoglycemia.[3][9][10]

-

Encephalopathy: Symptoms can include loss of consciousness and convulsions, which may be secondary to hypoglycemia or other metabolic disturbances.[3][11]

-

Myopathy: Skeletal muscle weakness and myopathy can occur due to impaired energy production in muscle tissue.[12]

-

Cardiomyopathy: Long-term carnitine deficiency can affect cardiac function, potentially leading to left ventricular hypertrophy.[4][13]

Younger children are particularly susceptible due to their lower efficiency in biosynthesizing carnitine.[3][8] Individuals with underlying metabolic disorders or primary carnitine deficiency are also at a heightened risk of severe complications.[4][11]

Quantitative Data on Pivalic Acid-Induced Carnitine Depletion

The following tables summarize quantitative data from various studies on the impact of pivalic acid-containing drugs on carnitine levels.

Table 1: Effects of Pivalic Acid-Containing Drugs on Serum/Plasma Carnitine Levels

| Drug(s) | Dosage | Duration | Study Population | Baseline Free Carnitine (µmol/L) | Post-treatment Free Carnitine (µmol/L) | Percent Decrease | Reference(s) |

| Pivmecillinam | 1200 mg/day | 12 days | 6 healthy males | 42.8 | 11.6 | ~73% | [9] |

| Pivmecillinam | Standard | 7 days | Adults | 44.6 | 12.9 | ~71% | [14] |

| Pivampicillin & Pivmecillinam | N/A | Short-term | N/A | N/A | N/A | N/A | [15] |

| Pivaloyl-conjugated antibiotics | N/A | 54 days | Healthy subjects | 35.0 | 3.5 | 90% | [16] |

| Pivmecillinam & Pivampicillin | 250-500 µmol/24h | > 1 year | 17 children (2-9.5 years) | N/A | <10% of mean reference value | >90% | [17] |

| Cefditoren pivoxil | N/A | 3 days | 6-year-old girl with muscular dystrophy | 29.0 | 6.2 | ~79% | [18] |

| Pivalate-conjugated antibiotics | N/A | Varied (<14 days to long-term) | 22 patients (2 months - 42 years) | N/A | 0.25 - 19.66 (median 1.31) | N/A | [19] |

Table 2: Effects of Pivalic Acid-Containing Drugs on Muscle Carnitine Levels

| Drug(s) | Dosage | Duration | Study Population | Baseline Muscle Carnitine | Post-treatment Muscle Carnitine | Percent Decrease | Reference(s) |

| Pivaloyl-conjugated antibiotics | N/A | 54 days | Healthy subjects | 10 µmol/g NCP | 4.3 µmol/g NCP | 57% | [16] |

| Pivampicillin & Pivmecillinam | N/A | 22 and 30 months | 2 girls | N/A | 10% of mean reference value | 90% | [15] |

| Pivmecillinam & Pivampicillin | 250-500 µmol/24h | > 1 year | 17 children (2-9.5 years) | N/A | <10% of mean reference value | >90% | [17] |

NCP: noncollagen protein

Experimental Protocols

Investigating pivalic acid toxicity and carnitine depletion involves a range of in vivo and in vitro methodologies.

Animal Models

-

Rat Model: Rats have been used to study the formation of pivaloylcarnitine in various tissues. In these studies, the carnitine pool is often radiolabeled with L-[3H]butyrobetaine prior to administration of pivalic acid or pivampicillin. Tissues such as the heart, liver, kidney, and brown adipose tissue are then analyzed for pivaloylcarnitine levels at different time points.[20]

-

Pig Model: Pigs are considered a suitable model for humans in studying pivalate-induced carnitine deficiency. Oral administration of pivalate has been shown to reduce plasma and tissue carnitine concentrations by approximately 50%.[21]

Human Clinical Studies

-

Fasting Tests: To assess the metabolic impact of carnitine depletion, fasting tests are performed before and after drug administration. Parameters such as ketone body production, blood glucose, and free fatty acids are monitored to evaluate the impairment of fatty acid oxidation.[9][17]

-

Exercise Tests: Physical working capacity can be evaluated using exercise tests. Measurements of maximal oxygen uptake (VO2max), heart rate, and muscle glycogen consumption can reveal the functional consequences of carnitine deficiency on cardiac and skeletal muscle.[16]

Analytical Methods for Carnitine and Pivaloylcarnitine Measurement

Accurate quantification of carnitine and its esters is crucial for diagnosing and studying this condition.

-

Sample Collection and Preparation:

-

Plasma/Serum: Blood is collected in tubes containing heparin or EDTA. The plasma or serum is separated by centrifugation.[22] For some assays, deproteinization using methanol or a molecular weight cut-off spin filter is required.[23][24]

-

Urine: Urine samples are collected for analysis of excreted carnitine and pivaloylcarnitine.[25]

-

Tissues: Muscle or liver biopsies can be homogenized in assay buffer for the determination of tissue carnitine concentrations.[24][26]

-

-

Detection and Quantification:

-

Tandem Mass Spectrometry (MS/MS): This is the gold standard for the analysis of acylcarnitines. Flow-injection MS/MS is used for screening, while liquid chromatography-tandem mass spectrometry (LC-MS/MS) or ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) provides separation and quantification of isomers, including pivaloylcarnitine.[7][27][28]

-

High-Performance Liquid Chromatography (HPLC): HPLC with fluorescence detection can be used for the determination of pivaloylcarnitine in plasma and urine. This method often involves derivatization with a fluorescent labeling reagent.[25]

-

Radioenzymatic Assay: This method can be used for the assay of L-carnitine and acylcarnitines in various biological samples.[26]

-

Experimental workflow for carnitine and pivaloylcarnitine analysis.

Mitigation and Management

Given the potential for significant toxicity, several strategies can be employed to mitigate the risks associated with pivalate-generating drugs.

-

Avoidance: The most straightforward approach is to avoid the use of pivalic acid-containing drugs, especially for long-term therapy or in high-risk populations, if suitable alternatives are available.[3][12][17]

-

Carnitine Supplementation: In cases where the use of a pivalate-containing prodrug is necessary, concurrent administration of L-carnitine can help to prevent or ameliorate carnitine depletion.[2][29] Studies suggest that a molar excess of carnitine relative to the pivalic acid dose is required to maintain normal carnitine concentrations.[17]

-

Monitoring: Regular monitoring of plasma carnitine levels may be warranted in patients receiving long-term treatment with these drugs, particularly those with risk factors for carnitine deficiency.[2] However, it is important to note that low plasma carnitine concentrations may not always reflect the extent of tissue carnitine depletion.[2][6]

Conclusion

The use of pivalic acid-containing prodrugs presents a clear and significant risk of inducing secondary carnitine deficiency. The underlying mechanism of pivaloylcarnitine formation and subsequent urinary excretion is well-established. This can lead to a range of clinical toxicities, from metabolic disturbances to severe neurological and cardiac complications. Drug development professionals should carefully consider the potential for carnitine depletion when designing and evaluating new chemical entities that may generate pivalic acid. For researchers and clinicians, a thorough understanding of this drug-induced metabolic disorder is essential for the safe and effective use of this class of medications, necessitating cautious prescribing, monitoring, and, where appropriate, carnitine supplementation.

References

- 1. Pivampicillin - Wikipedia [en.wikipedia.org]

- 2. Pivalate-generating prodrugs and carnitine homeostasis in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. publications.aap.org [publications.aap.org]

- 4. Primary Carnitine Deficiency and Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Detection of pivaloylcarnitine in pediatric patients with hypocarnitinemia after long-term administration of pivalate-containing antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Impaired ketogenesis in carnitine depletion caused by short-term administration of pivalic acid prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Hypocarnitinemia Observed in an Infant Treated with Short-Term Administration of Antibiotic Containing Pivalic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Primary carnitine deficiency and pivalic acid exposure causing encephalopathy and fatal cardiac events - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Carnitine deficiency associated with long-term pivampicillin treatment: the effect of a replacement therapy regime - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cardiac effects of carnitine deficiency induced by antibiotics containing pivalic acid in children | Cardiology in the Young | Cambridge Core [cambridge.org]

- 14. Effect of short-term treatment with pivalic acid containing antibiotics on serum carnitine concentration--a risk irrespective of age - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Carnitine deficiency induced by pivampicillin and pivmecillinam therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Pivalic acid-induced carnitine deficiency and physical exercise in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Effects of pivalic acid-containing prodrugs on carnitine homeostasis and on response to fasting in children - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Carnitine-related hypoglycemia caused by 3 days of pivalate antibiotic therapy in a patient with severe muscular dystrophy: a case report - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Clinical Features of Carnitine Deficiency Secondary to Pivalate-Conjugated Antibiotic Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Formation of pivaloylcarnitine in heart and brown adipose tissue in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. mayocliniclabs.com [mayocliniclabs.com]

- 23. Quantification of plasma carnitine and acylcarnitines by high-performance liquid chromatography-tandem mass spectrometry using online solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. sigmaaldrich.com [sigmaaldrich.com]

- 25. Determination of pivaloylcarnitine in human plasma and urine by high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Measurement of L-carnitine and acylcarnitines in body fluids and tissues in children and in adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Rapid determination of C4-acylcarnitine and C5-acylcarnitine isomers in plasma and dried blood spots by UPLC-MS/MS as a second tier test following flow-injection MS/MS acylcarnitine profile analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. scielo.br [scielo.br]

- 29. Preferential elimination of pivalate with supplemental carnitine via formation of pivaloylcarnitine in man - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility of Pivalic Acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Pivalic acid, also known as 2,2-dimethylpropanoic acid, is a crucial building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries. Its unique sterically hindered tert-butyl group imparts specific properties to molecules, including influencing their solubility. Understanding the solubility of pivalic acid in various organic solvents is paramount for its application in synthesis, purification, and formulation development. This technical guide provides a comprehensive overview of the available solubility data for pivalic acid, details a standard experimental protocol for solubility determination, and presents a visual workflow of the process.

Quantitative and Qualitative Solubility Data

Pivalic acid's solubility is dictated by its molecular structure: a polar carboxylic acid group attached to a nonpolar tert-butyl group. This amphiphilic nature allows for solubility in both polar and nonpolar organic solvents.

Table 1: Solubility of Pivalic Acid in Various Solvents

| Solvent | Chemical Class | Temperature (°C) | Solubility |

| Quantitative Data | |||

| Water | Protic | 20 | 2.5 g/100 mL[1][2] |

| 20 | 21.7 mg/mL[3] | ||

| 20 | 2.17 g/100 g[4] | ||

| Ethanol | Protic Alcohol | 25 | 220.8 g/L[5] |

| Methanol | Protic Alcohol | 25 | 257.11 g/L[5] |

| Isopropanol | Protic Alcohol | 25 | 159.36 g/L[5] |

| Qualitative Data | |||

| Ethanol | Protic Alcohol | Not Specified | Very soluble[3][4][5] |

| Ethyl Ether | Ether | Not Specified | Very soluble[3][4][5] |

| Chloroform | Halogenated | Not Specified | Highly soluble[1] |

| Acetone | Ketone | Not Specified | Soluble[6] |

Experimental Protocol: Gravimetric Method for Solubility Determination

The following protocol outlines a standard gravimetric method for determining the solubility of a solid compound, such as pivalic acid, in an organic solvent. This method is reliable and widely used in chemical and pharmaceutical research.[7][8][9][10]

Objective: To determine the concentration of a saturated solution of a solid solute in a given solvent at a specific temperature.

Materials and Apparatus:

-

Pivalic acid (or other solid solute)

-

Selected organic solvent

-

Analytical balance

-

Thermostatic water bath or heating/cooling system

-

Vials or flasks with secure closures

-

Magnetic stirrer and stir bars

-

Syringe filters (chemically compatible with the solvent)

-

Pre-weighed evaporation dishes or vials

-

Oven or vacuum oven for drying

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of the solid solute to a vial containing a known volume of the solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in a thermostatic bath set to the desired temperature.

-

Stir the mixture vigorously for a sufficient period to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally but is typically several hours.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, stop the stirring and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe (to the temperature of the experiment) to avoid precipitation or dissolution during sampling.

-

Immediately filter the solution through a syringe filter into a pre-weighed evaporation dish. This step is critical to remove any undissolved solid particles.

-

-

Gravimetric Analysis:

-

Record the exact weight of the filtered solution.

-

Evaporate the solvent from the dish. This can be done at ambient temperature if the solvent is volatile, or in an oven at a temperature below the decomposition point of the solute. For high-boiling solvents, a vacuum oven is recommended.

-

Once the solvent is completely removed, place the dish in an oven to dry the solid residue to a constant weight.

-

Cool the dish in a desiccator to room temperature before weighing.

-

Record the final weight of the dish with the dry solute.

-

-

Calculation of Solubility:

-

Calculate the weight of the solute by subtracting the initial weight of the empty dish from the final weight of the dish with the dried solute.

-

Calculate the weight of the solvent by subtracting the weight of the solute from the total weight of the filtered solution.

-

Express the solubility in the desired units, such as g/100 g of solvent, g/100 mL of solvent, or mol/L.

-

Experimental Workflow Visualization

The following diagram illustrates the key steps in the gravimetric determination of solubility.

This guide provides a foundational understanding of the solubility of pivalic acid in organic solvents, offering both available data and a robust experimental methodology for its determination. For drug development professionals and scientists, this information is critical for process optimization, formulation design, and ensuring the successful application of this versatile chemical compound.

References

- 1. grokipedia.com [grokipedia.com]

- 2. ICSC 0486 - PIVALIC ACID [chemicalsafety.ilo.org]

- 3. Pivalic acid | C5H10O2 | CID 6417 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pivalic acid [chemister.ru]

- 5. scent.vn [scent.vn]

- 6. eqipped.com [eqipped.com]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. pharmacyjournal.info [pharmacyjournal.info]

- 9. pharmajournal.net [pharmajournal.net]

- 10. scribd.com [scribd.com]

Pivalic Acid: An In-depth Technical Guide to its Application as an NMR Chemical Shift Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of Nuclear Magnetic Resonance (NMR) spectroscopy, the selection of an appropriate chemical shift standard is paramount for accurate and reproducible spectral referencing. While tetramethylsilane (TMS) has historically been the gold standard for organic solvents, and salts like 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) are utilized for aqueous solutions, the search for versatile and reliable alternatives continues. Pivalic acid, with its simple proton and carbon NMR spectra and unique physicochemical properties, presents itself as a compelling candidate for a chemical shift standard in various applications, including quantitative NMR (qNMR).

This technical guide provides a comprehensive overview of the use of pivalic acid as an NMR chemical shift standard. It details its spectral properties in common deuterated solvents, explores the influence of experimental parameters on its chemical shift, and offers a standardized protocol for its implementation.

Properties of an Ideal NMR Chemical Shift Standard

An ideal NMR chemical shift standard should possess a number of key attributes to ensure its utility and reliability:

-

Chemical Inertness: The standard should not react with the analyte, solvent, or trace impurities.

-

Magnetic Isotropy: The standard should have a single, sharp resonance peak, free from complex splitting patterns.

-

Chemical Shift Stability: Its resonance frequency should be largely independent of concentration, temperature, and pH.

-

Solubility: It should be soluble in a wide range of deuterated solvents.

-

Volatility: Low volatility is preferred to prevent concentration changes during sample preparation and measurement.

-

Minimal Spectral Interference: The signal from the standard should not overlap with signals from the analyte of interest.

Pivalic Acid as an NMR Standard: A Critical Evaluation

Pivalic acid, also known as 2,2-dimethylpropanoic acid, offers a unique combination of features that make it a suitable NMR standard in many contexts.

Advantages:

-

Simple Spectra: It exhibits a single, sharp singlet in the 1H NMR spectrum arising from the nine equivalent protons of the tert-butyl group, and two distinct signals in the 13C NMR spectrum (one for the quaternary carbon and one for the three equivalent methyl carbons). This simplicity minimizes the risk of spectral overlap with analyte signals.

-

Chemical and Thermal Stability: Pivalic acid is a stable solid at room temperature and is generally unreactive under typical NMR experimental conditions.

-

Solubility: It is soluble in a variety of common deuterated solvents.

-

Distinct Chemical Shift: The tert-butyl proton signal appears in a relatively uncongested region of the 1H NMR spectrum.

Disadvantages and Limitations:

-

pH-Dependent Chemical Shift of Carboxylic Acid Proton: The chemical shift of the acidic proton is highly dependent on factors such as solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. This signal is therefore not suitable for use as a primary reference.

-

Potential for Reactivity: As a carboxylic acid, it may react with basic analytes.

-

Temperature-Dependent Chemical Shifts: As with most molecules, the chemical shifts of pivalic acid are not entirely independent of temperature, which needs to be considered for high-precision measurements.

Quantitative NMR (qNMR) Applications

In quantitative NMR, where the intensity of an NMR signal is used to determine the concentration of an analyte, an internal standard is crucial. Pivalic acid can serve as an excellent internal standard for qNMR due to its sharp, well-defined singlet and its chemical stability.

Data Presentation: Chemical Shifts of Pivalic Acid

The chemical shift of pivalic acid is influenced by the deuterated solvent used. The following tables summarize the approximate 1H and 13C chemical shifts of pivalic acid in several common NMR solvents. It is important to note that these values can be influenced by experimental conditions such as temperature and concentration.

Table 1: 1H NMR Chemical Shifts of Pivalic Acid

| Deuterated Solvent | tert-Butyl (-(CH3)3) (ppm) | Carboxylic Acid (-COOH) (ppm) |

| Chloroform-d (CDCl3) | ~1.23[1] | ~11.49[1] |

| Dimethyl Sulfoxide-d6 (DMSO-d6) | ~1.15 | ~12.1 |

| Acetone-d6 | ~1.18 | ~10.5 (broad) |

| Methanol-d4 (CD3OD) | ~1.17 | Not typically observed (exchange with -OD) |

| Deuterium Oxide (D2O) | ~1.08[2] | Not observed (exchange with -OD) |

Table 2: 13C NMR Chemical Shifts of Pivalic Acid

| Deuterated Solvent | Quaternary Carbon (-C(CH3)3) (ppm) | Methyl Carbons (-CH3) (ppm) | Carboxylic Carbon (-COOH) (ppm) |

| Chloroform-d (CDCl3) | ~38.7 | ~27.2 | ~186.0 |

| Dimethyl Sulfoxide-d6 (DMSO-d6) | ~38.5 | ~27.0 | ~178.5 |

| Acetone-d6 | ~39.0 | ~27.5 | ~178.8 |

| Methanol-d4 (CD3OD) | ~39.8 | ~27.8 | ~180.5 |

| Deuterium Oxide (D2O) | ~40.0 | ~28.0 | ~183.0 |

Factors Affecting Chemical Shift

Temperature Dependence

The chemical shifts of pivalic acid, particularly the 13C signals, have been shown to be temperature-dependent. One study highlighted a peculiar temperature dependence of the 13C NMR chemical shifts of pivalic acid in both liquid and plastic crystal phases[3]. For high-accuracy work, it is advisable to either perform measurements at a constant, controlled temperature or to calibrate the chemical shift of pivalic acid as a function of temperature for the specific solvent system being used.

Concentration Dependence

The chemical shift of the carboxylic acid proton of pivalic acid is highly sensitive to concentration due to changes in the extent of hydrogen bonding. While the tert-butyl proton signal is less affected, for precise quantitative studies, it is recommended to maintain a consistent concentration of the pivalic acid standard across all samples.

Experimental Protocols

The following section provides a detailed methodology for the use of pivalic acid as an internal NMR chemical shift standard.

Preparation of a Stock Solution of Pivalic Acid

-

Weighing: Accurately weigh a precise amount of high-purity pivalic acid (e.g., 10 mg) using an analytical balance.

-

Dissolution: Dissolve the weighed pivalic acid in a known volume of the desired deuterated solvent (e.g., 1.00 mL) in a volumetric flask to create a stock solution of known concentration.

Sample Preparation for NMR Analysis

-

Analyte Preparation: Accurately weigh the analyte to be studied and dissolve it in a known volume of the same deuterated solvent used for the pivalic acid stock solution.

-

Internal Standard Addition: To the analyte solution, add a precise volume of the pivalic acid stock solution. The amount should be chosen to give a signal intensity for the pivalic acid tert-butyl protons that is comparable to the signal intensity of the analyte protons of interest.

-

Mixing and Transfer: Thoroughly mix the final solution and transfer an appropriate volume (typically 0.6-0.7 mL) to an NMR tube.

NMR Data Acquisition

-

Instrument Setup: Tune and shim the NMR spectrometer to achieve optimal magnetic field homogeneity.

-

Acquisition Parameters:

-

Set the spectral width to encompass all expected signals from both the analyte and pivalic acid.

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

Ensure a sufficiently long relaxation delay (D1) to allow for complete T1 relaxation of all nuclei, which is critical for quantitative accuracy. A delay of 5 times the longest T1 is generally recommended.

-

-

Referencing: The chemical shift of the pivalic acid tert-butyl proton singlet can be set to the appropriate value for the solvent being used (see Table 1).

Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to ensure accurate integration.

-

Integration: Integrate the pivalic acid tert-butyl proton signal and the desired analyte signals.

Mandatory Visualizations

Experimental Workflow for Using Pivalic Acid as an NMR Standard

Caption: Workflow for using pivalic acid as an internal NMR standard.

Logical Relationship of Factors Affecting Pivalic Acid's Chemical Shift

References

Methodological & Application

pivaloyl chloride as an acylating agent in synthesis

The pivaloyl group can be removed under strong acidic or basic conditions, or by using reducing agents. [8][9]

Special Applications and Protocols

Synthesis of β-Lactam Antibiotics (Dane Salt Method)

[3] Pivaloyl chloride is crucial in the industrial synthesis of semi-synthetic penicillins like ampicillin. In the Dane salt method, the amino group of a side-chain acid is protected as an enamine (a Dane salt). This intermediate is then activated with pivaloyl chloride to form a mixed anhydride, which subsequently acylates the 6-aminopenicillanic acid (6-APA) core.

Diagram: Workflow of the Dane Salt Method

Caption: The Dane salt method for penicillin synthesis.

Synthesis of Pivaloyloxymethyl (POM) Prodrugs

[3] Pivaloyl chloride is used to synthesize pivaloyloxymethyl (POM) prodrug moieties, which are attached to drugs to enhance their oral bioavailability. [3][8]

Anomalous Friedel-Crafts Reaction

Under Friedel-Crafts conditions with a Lewis acid catalyst like AlCl₃, pivaloyl chloride can undergo an unusual reaction with benzene. Instead of the expected acylation, it can decarbonylate to form a stable tert-butyl carbocation, which then alkylates the benzene ring to produce tert-butylbenzene. [9][10] Diagram: Anomalous Friedel-Crafts Reaction Mechanism

Caption: Decarbonylation leads to alkylation instead of acylation.

Pivaloyl chloride is a versatile and powerful acylating agent with broad applications in organic synthesis, from the straightforward formation of amides and esters to its use in complex industrial processes for the production of pharmaceuticals. Its unique steric and electronic properties make it an essential reagent for modern synthetic chemistry. Researchers, scientists, and drug development professionals can leverage the reactivity of pivaloyl chloride to achieve a wide range of synthetic transformations.

References

- 1. nbinno.com [nbinno.com]

- 2. grokipedia.com [grokipedia.com]

- 3. benchchem.com [benchchem.com]

- 4. atamankimya.com [atamankimya.com]

- 5. benchchem.com [benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Protecting group - Wikipedia [en.wikipedia.org]

- 8. mdpi.com [mdpi.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. Page loading... [guidechem.com]

Application Notes and Protocols: Pivalic Anhydride in Esterification Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pivalic anhydride ((CH₃)₃CCO)₂O is a sterically hindered acid anhydride that serves as a valuable reagent in organic synthesis, particularly for the esterification of alcohols. Its bulky tert-butyl groups confer unique reactivity and selectivity, making it an effective tool for introducing the pivaloyl (Piv) protecting group or for esterifying sterically hindered alcohols that are often unreactive towards less bulky acylating agents. The resulting pivaloyl esters exhibit high stability towards a wide range of reaction conditions, rendering them excellent protecting groups in multi-step syntheses. This document provides detailed application notes, experimental protocols, and relevant data for the use of pivalic anhydride in esterification reactions.

Applications in Research and Drug Development

Pivalic anhydride is employed in various stages of research and development, from academic laboratories to industrial-scale pharmaceutical production.

-

Protection of Alcohols: The primary application of pivalic anhydride is the introduction of the pivaloyl group to protect hydroxyl functionalities.[1] The steric bulk of the pivaloyl group provides robust protection against a variety of reagents and reaction conditions, including oxidation, reduction, and organometallic reactions.

-

Esterification of Hindered Alcohols: Pivalic anhydride is particularly effective for the acylation of sterically demanding secondary and tertiary alcohols, which often fail to react with other acylating agents.[2] This reactivity can be enhanced with the use of catalysts.

-

Prodrug Synthesis: In drug development, the pivaloyl group can be incorporated into a drug molecule to create a pivaloyloxymethyl (POM) ether, a common prodrug motif. This can enhance the oral bioavailability of polar drugs containing carboxylic acid or phosphate groups. While pivaloyl chloride is also used for this purpose, pivalic anhydride offers a milder alternative.[3]

-

Intermediate Synthesis in Pharmaceuticals: Pivalic anhydride and related reagents are used in the synthesis of complex pharmaceutical intermediates. For instance, mixed anhydrides involving pivalic acid are utilized in the synthesis of steroid intermediates and in peptide couplings.[4]

Reaction Mechanism

The esterification of an alcohol with pivalic anhydride typically proceeds via a nucleophilic acyl substitution mechanism. The reaction can be uncatalyzed, particularly with primary alcohols at elevated temperatures, or catalyzed by acids or bases.